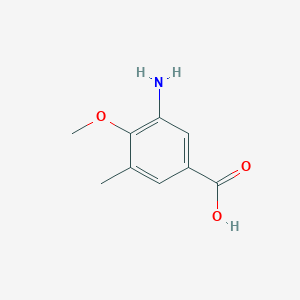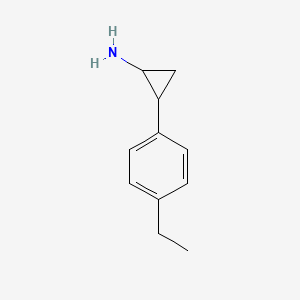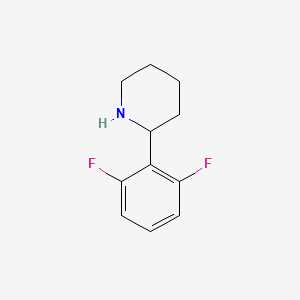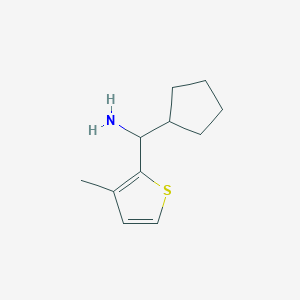
Cyclopentyl(3-methylthiophen-2-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentyl(3-methylthiophen-2-yl)methanamine is an organic compound with the molecular formula C11H17NS and a molecular weight of 195.32 g/mol . This compound features a cyclopentyl group attached to a 3-methylthiophen-2-yl ring, which is further connected to a methanamine group. It is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-methylthiophen-2-yl)methanamine typically involves the reaction of cyclopentyl bromide with 3-methylthiophen-2-ylmethanamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-methylthiophen-2-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiophene ring to a tetrahydrothiophene ring.
Substitution: The amine group can participate in substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Tetrahydrothiophene derivatives.
Substitution: Amides and other substituted derivatives.
Scientific Research Applications
Cyclopentyl(3-methylthiophen-2-yl)methanamine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Cyclopentyl(3-methylthiophen-2-yl)methanamine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds with biological molecules, influencing their activity. The thiophene ring can participate in π-π interactions, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Cyclopentyl(thiophen-2-yl)methanone: Similar structure but with a ketone group instead of an amine group.
Cyclopentyl(3-methylpyridin-2-yl)methanamine: Similar structure but with a pyridine ring instead of a thiophene ring.
Uniqueness
Cyclopentyl(3-methylthiophen-2-yl)methanamine is unique due to the presence of both a cyclopentyl group and a 3-methylthiophen-2-yl ring, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C11H17NS |
|---|---|
Molecular Weight |
195.33 g/mol |
IUPAC Name |
cyclopentyl-(3-methylthiophen-2-yl)methanamine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-13-11(8)10(12)9-4-2-3-5-9/h6-7,9-10H,2-5,12H2,1H3 |
InChI Key |
RHBLXQCJHAMLAF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C(C2CCCC2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


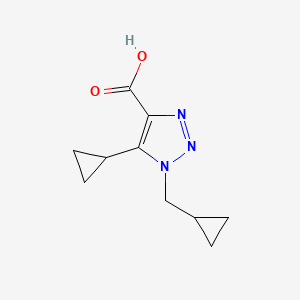

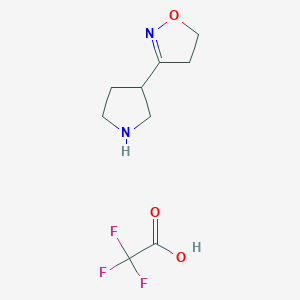
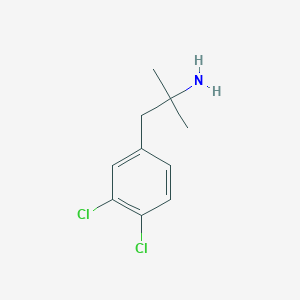
![1-methyl-5H,6H,7H-cyclopenta[c]pyridin-3-olhydrochloride](/img/structure/B13525793.png)


![2-{5-bromo-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid](/img/structure/B13525810.png)
![(1R,7S,8R)-4-azabicyclo[5.1.0]octane-8-carbonitrile](/img/structure/B13525818.png)

